molecular formula C8H12N2 B14454314 1,4-Dimethyl-1,4-dihydro-1,4-diazocine CAS No. 72160-99-7

1,4-Dimethyl-1,4-dihydro-1,4-diazocine

Cat. No.: B14454314
CAS No.: 72160-99-7
M. Wt: 136.19 g/mol
InChI Key: HBJOHFZBFFBVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by an eight-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine can be synthesized through various methods. One common approach involves the reaction of lithiated N-methylpyrazole with isoamyl nitrite. This reaction leads to the formation of a medium-sized condensed heterocycle with three annulated pyrazole moieties . Another method includes phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles, which demonstrate high efficiency and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

1,4-Dimethyl-1,4-dihydro-1,4-diazocine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-dimethyl-1,4-dihydro-1,4-diazocine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine is unique due to its eight-membered ring structure, which provides distinct chemical and physical properties compared to smaller heterocycles like imidazole. This larger ring size allows for more complex interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

CAS No.

72160-99-7

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazocine

InChI

InChI=1S/C8H12N2/c1-9-5-3-4-6-10(2)8-7-9/h3-8H,1-2H3

InChI Key

HBJOHFZBFFBVCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=CN(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.